molecular formula C7H16O2Si B2728301 (1-Methoxycyclopropoxy)trimethylsilane CAS No. 84098-43-1

(1-Methoxycyclopropoxy)trimethylsilane

Cat. No. B2728301
CAS RN: 84098-43-1
M. Wt: 160.288
InChI Key: DMEKVIPBYLKAKS-UHFFFAOYSA-N
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Description

“(1-Methoxycyclopropoxy)trimethylsilane” is a chemical compound with the molecular formula C7H16O2Si . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1-Methoxycyclopropoxy)trimethylsilane” consists of a trimethylsilane group attached to a methoxycyclopropoxy group . The InChI code for this compound is 1S/C7H16O2Si/c1-8-7(5-6-7)9-10(2,3)4/h5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

“(1-Methoxycyclopropoxy)trimethylsilane” is a liquid at room temperature . It has a molecular weight of 160.29 . The compound has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Electrolyte Solvents in Li-ion Batteries

Novel silane compounds, including variations similar to (1-Methoxycyclopropoxy)trimethylsilane, have been used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve most lithium salts and provide a good passivation film on graphite anodes, contributing to the stability and efficiency of Li-ion batteries (Amine et al., 2006).

Synthesis of Chemical Compounds

This compound can be used in the synthesis of other chemical compounds. For instance, Cyclopropylidineacetic Acid Ethyl Ester, a reagent used in addition reactions, can be prepared from (1-Methoxycyclopropoxy)trimethylsilane. This demonstrates its utility in chemical synthesis processes (Yamasaki & Saito, 2012).

Surface Modification and Hydrophobicity Studies

The compound has been involved in studies related to surface modification. For instance, its derivatives have been used for the controlled grafting of alkoxysilanes onto silanol containing surfaces, which can result in tunable hydrophilic, hydrophobic, and super-hydrophobic silica surfaces (García et al., 2007).

Enantioselective Mukaiyama Aldol Reactions

This compound has been utilized in the field of asymmetric synthesis. For example, a chiral oxazaborolidinium-catalyzed asymmetric Mukaiyama aldol reaction of (1-methoxy-2-methyl-propenyloxy)-trimethylsilane with various aldehydes has been developed, showcasing its role in creating enantioselective reactions (Senapati et al., 2010).

Polymerization Studies

The compound has been investigated for its role in the polymerization of methyl methacrylate and methyl acrylate, demonstrating its utility in polymer science (Schubert et al., 1989).

Preparation of N-Cyclopropylanilines

It has been used in the preparation of N-Cyclopropylanilines, an important process in organic chemistry (Yoshida et al., 2003).

Safety And Hazards

“(1-Methoxycyclopropoxy)trimethylsilane” is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

(1-methoxycyclopropyl)oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-8-7(5-6-7)9-10(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKVIPBYLKAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methoxycyclopropoxy)trimethylsilane

CAS RN

84098-43-1
Record name (1-methoxycyclopropoxy)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
Y Jang - 2021 - search.proquest.com
Cyclopropanone, a notoriously strained cycloalkanone (Baeyer strain ca. 49 kcal/mol), is a promising three carbon building block in organic synthesis where all three C–C bonds are …
Number of citations: 2 search.proquest.com
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org

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